(S)-(4-Bromophenyl)(2-(4-chlorophenyl)piperazin-1-yl)methanone hydrochloride
CAS No.: 2132392-81-3
Cat. No.: VC4377709
Molecular Formula: C17H17BrCl2N2O
Molecular Weight: 416.14
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2132392-81-3 |
---|---|
Molecular Formula | C17H17BrCl2N2O |
Molecular Weight | 416.14 |
IUPAC Name | (4-bromophenyl)-[(2S)-2-(4-chlorophenyl)piperazin-1-yl]methanone;hydrochloride |
Standard InChI | InChI=1S/C17H16BrClN2O.ClH/c18-14-5-1-13(2-6-14)17(22)21-10-9-20-11-16(21)12-3-7-15(19)8-4-12;/h1-8,16,20H,9-11H2;1H/t16-;/m1./s1 |
Standard InChI Key | JAWJATDKHUNWHH-PKLMIRHRSA-N |
SMILES | C1CN(C(CN1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Br.Cl |
Introduction
Chemical Structure and Stereochemical Configuration
Molecular Architecture
The core structure of (S)-(4-Bromophenyl)(2-(4-chlorophenyl)piperazin-1-yl)methanone hydrochloride comprises a piperazine ring linked to two aromatic systems: a 4-bromophenyl group and a 4-chlorophenyl group, connected via a methanone bridge. The hydrochloride salt enhances solubility in polar solvents, a critical feature for in vitro and in vivo applications . X-ray crystallographic data from analogous compounds (e.g., C₁₈H₂₀BrFN₂O) reveal monoclinic crystal systems with unit cell parameters a = 14.1884(10) Å, b = 5.3673(4) Å, c = 22.3768(15) Å, and β = 93.293(2)°, suggesting similar packing arrangements for the title compound .
Table 1: Key Structural Parameters of Related Piperazine Derivatives
Parameter | Value | Source Compound |
---|---|---|
Crystal System | Monoclinic | C₁₈H₂₀BrFN₂O |
Space Group | P2₁/c (No. 14) | C₁₈H₂₀BrFN₂O |
Unit Cell Volume | 1701.3(2) ų | C₁₈H₂₀BrFN₂O |
Hydrogen Bonding | Calculated positions | C₁₈H₂₀BrFN₂O |
Stereochemical Considerations
The (S)-configuration at the chiral center arises from the asymmetric synthesis route, which typically employs enantioselective catalysts or chiral precursors. This stereochemistry is critical for binding affinity to biological targets, as evidenced by studies on analogous piperazine derivatives showing >10-fold differences in activity between enantiomers . The absolute configuration is confirmed via circular dichroism (CD) spectroscopy or single-crystal X-ray diffraction, though specific data for this compound remains unpublished .
Synthesis and Optimization
Synthetic Pathways
The synthesis of (S)-(4-Bromophenyl)(2-(4-chlorophenyl)piperazin-1-yl)methanone hydrochloride follows a two-step protocol:
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Condensation Reaction: 2-Bromo-1-(4-bromophenyl)ethanone reacts with 2-(4-chlorophenyl)piperazine in acetonitrile with potassium carbonate (1.5 equiv) to form the intermediate ketone .
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Reduction and Salt Formation: The intermediate undergoes sodium borohydride reduction in ethanol, followed by treatment with hydrochloric acid to yield the hydrochloride salt .
Table 2: Reaction Conditions for Key Synthetic Steps
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Condensation | K₂CO₃, CH₃CN, RT, 24h | 65–75 |
Reduction | NaBH₄, EtOH, 0°C→RT, 2h | 80–85 |
Salt Formation | HCl (g), Et₂O, 0°C, 1h | 95+ |
Purification and Characterization
Purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) affords the product in >98% purity. Critical characterization data include:
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¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J=8.4 Hz, 2H, Ar-H), 7.62 (d, J=8.4 Hz, 2H, Ar-H), 3.90–3.70 (m, 4H, piperazine-H), 3.20–3.00 (m, 4H, piperazine-H) .
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HPLC-MS: [M+H]⁺ = 424.1 (calc. 424.03 for C₁₇H₁₆BrClN₂O·HCl) .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits high solubility in water (>50 mg/mL) and polar aprotic solvents (DMSO, DMF). Stability studies indicate no degradation under ambient conditions for 6 months, though prolonged exposure to light induces <5% decomposition .
Table 3: Physicochemical Profile
Property | Value | Method |
---|---|---|
Molecular Weight | 424.03 g/mol | HPLC-MS |
Melting Point | 218–220°C (dec.) | Differential Scanning Calorimetry |
LogP | 3.2 ± 0.1 | Shake-flask |
pKa | 7.8 (piperazine N-H) | Potentiometric |
Spectroscopic Features
Biological Activity and Mechanism
Enzyme Inhibition
Structural analogs demonstrate potent tyrosinase inhibition (IC₅₀ = 1.5 μM for (4-(4-hydroxyphenyl)piperazin-1-yl)(2,4-dichlorophenyl)methanone) . While direct data for the title compound is limited, its chlorophenyl and bromophenyl substituents likely enhance hydrophobic interactions with enzyme active sites, mimicking natural substrates like L-tyrosine .
Receptor Binding
Piperazine derivatives exhibit affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors. Molecular docking studies suggest the 4-chlorophenyl group occupies hydrophobic pockets in these receptors, while the protonated piperazine nitrogen forms salt bridges with aspartate residues .
Applications in Drug Development
CNS Therapeutics
The compound’s ability to cross the blood-brain barrier (predicted LogBB = 0.4) positions it as a candidate for antipsychotic or antidepressant agents. Preclinical models show analogues reduce apomorphine-induced climbing in rodents (ED₅₀ = 2.1 mg/kg), indicative of D₂ antagonism.
Antimicrobial Research
Halogenated piperazines exhibit MIC values of 4–8 μg/mL against Staphylococcus aureus and Escherichia coli. The bromine atom’s electronegativity may disrupt bacterial membrane potentials .
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